Cas no 2490407-06-0 (6-Chloro-5-iodopyridazin-4-amine)
6-Chloro-5-iodopyridazin-4-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-26677493
- 2490407-06-0
- 6-Chloro-5-iodopyridazin-4-amine
- 6-Chloro-5-iodo-4-pyridazinamine
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- MDL: MFCD32852427
- Inchi: 1S/C4H3ClIN3/c5-4-3(6)2(7)1-8-9-4/h1H,(H2,7,9)
- InChI Key: JWFSMSMKSCXQFI-UHFFFAOYSA-N
- SMILES: IC1=C(N=NC=C1N)Cl
Computed Properties
- Exact Mass: 254.90602g/mol
- Monoisotopic Mass: 254.90602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 2.276±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 430.2±45.0 °C(Predicted)
- pka: 2.79±0.10(Predicted)
6-Chloro-5-iodopyridazin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26677493-1g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95% | 1g |
$1357.0 | 2023-09-12 | |
| Enamine | EN300-26677493-5g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95% | 5g |
$3935.0 | 2023-09-12 | |
| Enamine | EN300-26677493-10g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95% | 10g |
$5837.0 | 2023-09-12 | |
| Enamine | EN300-26677493-0.05g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
| Enamine | EN300-26677493-0.1g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 0.1g |
$470.0 | 2025-03-20 | |
| Enamine | EN300-26677493-0.25g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
| Enamine | EN300-26677493-0.5g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
| Enamine | EN300-26677493-1.0g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| Enamine | EN300-26677493-2.5g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 | |
| Enamine | EN300-26677493-5.0g |
6-chloro-5-iodopyridazin-4-amine |
2490407-06-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 |
6-Chloro-5-iodopyridazin-4-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 6-Chloro-5-iodopyridazin-4-amine
Comprehensive Overview of 6-Chloro-5-iodopyridazin-4-amine (CAS No. 2490407-06-0): Properties, Applications, and Research Insights
The compound 6-Chloro-5-iodopyridazin-4-amine (CAS No. 2490407-06-0) is a halogenated pyridazine derivative gaining significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring both chlorine and iodine substituents, this compound serves as a versatile intermediate in organic synthesis. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of halogen atoms enhances its reactivity, making it valuable for cross-coupling reactions in medicinal chemistry.
In recent years, the scientific community has shown growing interest in iodinated pyridazine derivatives due to their biological activity and synthetic utility. The 6-Chloro-5-iodo substitution pattern in particular has demonstrated promising results in early-stage drug development projects. This compound's molecular weight of 285.45 g/mol and its specific heterocyclic amine structure contribute to its unique physicochemical properties, including moderate water solubility and stability under standard laboratory conditions.
The synthesis of 6-Chloro-5-iodopyridazin-4-amine typically involves multi-step procedures starting from commercially available pyridazine precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, aligning with current trends in sustainable pharmaceutical manufacturing. Analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring precise quality control for research applications.
From a therapeutic perspective, the pyridazine core of this molecule represents a privileged scaffold in medicinal chemistry. Recent publications highlight its potential in addressing challenging biological targets, including enzymes involved in inflammatory pathways. The compound's halogen-rich structure also makes it interesting for materials science applications, particularly in the development of organic electronic materials where heavy atoms can influence charge transport properties.
Storage and handling of 6-Chloro-5-iodopyridazin-4-amine require standard laboratory precautions. The compound should be protected from light and moisture to maintain stability, with recommended storage temperatures between 2-8°C. Researchers working with this material should consult the relevant Safety Data Sheet (SDS) for specific handling guidelines and disposal procedures in compliance with local regulations.
The commercial availability of CAS 2490407-06-0 has expanded in recent years, with several specialty chemical suppliers offering this compound in various quantities. Pricing typically reflects the complexity of synthesis and purification processes required to achieve high purity grades suitable for research applications. Current market trends show increasing demand for such halogenated heterocycles, driven by growth in pharmaceutical R&D and the continuous search for novel chemical entities.
Future research directions for 6-Chloro-5-iodopyridazin-4-amine may explore its potential in targeted drug delivery systems or as a building block for more complex molecular architectures. The compound's unique combination of halogen substituents and amino functionality offers multiple sites for further chemical modification, making it a valuable tool for structure-activity relationship studies in various therapeutic areas.
For researchers considering this compound for their projects, it's important to note that proper characterization of batch-to-batch consistency is crucial, especially when used in biological screening. The scientific literature contains several references to analogs and derivatives of 6-Chloro-5-iodopyridazin-4-amine, providing valuable insights into structure-activity relationships and potential synthetic routes for further optimization.
In conclusion, 6-Chloro-5-iodopyridazin-4-amine (CAS No. 2490407-06-0) represents an important chemical building block with diverse applications in modern chemical research. Its unique structural features and synthetic versatility position it as a valuable tool for medicinal chemists and materials scientists alike. As research into halogenated nitrogen heterocycles continues to advance, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents and functional materials.
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